molecular formula C17H15N3O4 B301889 ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

Cat. No. B301889
M. Wt: 325.32 g/mol
InChI Key: KDPKBERYQXKKSV-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate, also known as CA-4, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CA-4 belongs to a class of compounds known as combretastatins, which have been shown to have anti-tumor and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves the disruption of microtubule formation in cancer cells. Microtubules are essential for cell division, and ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to inhibit the formation of these structures, leading to cell cycle arrest and apoptosis. Additionally, ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has also been shown to have anti-oxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in lab experiments is its specificity for cancer cells. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to be effective against a wide range of cancer cell lines, while having minimal toxicity to normal cells. However, one limitation of using ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in lab experiments is its instability in aqueous solutions. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is highly lipophilic, making it difficult to dissolve in water and limiting its potential for use in clinical applications.

Future Directions

For research on ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate include the development of more stable analogs that can be used in clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in humans.

Synthesis Methods

The synthesis of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves a multi-step process that begins with the reaction of 2-bromoethyl 4-methylbenzoate with sodium hydride to form the intermediate compound 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with furan-2-carbaldehyde to form ethyl 4-(5-formylfuran-2-yl)benzoate. The final step in the synthesis involves the reaction of the ethyl ester with the hydrazone of cyanoacetic acid to form ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate.

Scientific Research Applications

Ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor and anti-angiogenic properties, making it a promising candidate for the development of new cancer therapies. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.

properties

Product Name

ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[(2-cyanoacetyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C17H15N3O4/c1-2-23-17(22)13-5-3-12(4-6-13)15-8-7-14(24-15)11-19-20-16(21)9-10-18/h3-8,11H,2,9H2,1H3,(H,20,21)/b19-11+

InChI Key

KDPKBERYQXKKSV-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC#N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.